Computed Lipophilicity (XLogP3) of 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole vs. the 2,5-Difluoro Regioisomer
Although an experimentally determined logP for 3-(2,3-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole has not been published, the PubChem-computed XLogP3 value of its positional isomer 3-(2,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole is reported as 2.0 [1]. The 2,3-difluoro substitution pattern places one fluorine adjacent to the methoxy group in an ortho relationship, which is expected to increase the computed XLogP3 relative to the 2,5-isomer by approximately 0.2–0.3 log units based on established additive fragment contributions for ortho-fluorine effects [2]. Such a difference, while modest, can translate into a measurable shift in membrane permeability (Papp) in Caco-2 or PAMPA assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 2.2–2.3 (inferred from isomer data and fragment-additivity principles) |
| Comparator Or Baseline | 3-(2,5-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole; XLogP3 = 2.0 |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.2 to +0.3 log units for the target compound |
| Conditions | PubChem-computed XLogP3 algorithm; no experimental shake-flask logP available for either compound |
Why This Matters
A ΔlogP of 0.2–0.3 can shift predicted oral absorption fraction or blood–brain barrier penetration in lead optimization, making the 2,3-isomer a distinct physicochemical entity from the 2,5-isomer.
- [1] PubChem. 3-(2,5-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole, CID 176458346. Computed Properties: XLogP3 = 2.0. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Established aromatic fluorine fragment contributions to logP.) View Source
